N-[2-(3-bromophenyl)ethyl]propan-1-amine
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Overview
Description
N-[2-(3-bromophenyl)ethyl]propan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromophenyl)ethyl]propan-1-amine typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Alkylation: The brominated intermediate is then subjected to alkylation with propan-1-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromophenyl)ethyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
N-[2-(3-bromophenyl)ethyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenyl)ethyl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bromine atom and the ethylamine chain play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)ethyl]propan-1-amine
- N-[2-(2-bromophenyl)ethyl]propan-1-amine
- N-[2-(3-chlorophenyl)ethyl]propan-1-amine
Uniqueness
N-[2-(3-bromophenyl)ethyl]propan-1-amine is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
Molecular Formula |
C11H16BrN |
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Molecular Weight |
242.16 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-7-13-8-6-10-4-3-5-11(12)9-10/h3-5,9,13H,2,6-8H2,1H3 |
InChI Key |
GTQYYXVOBLVAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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